

Application Note and Protocol for the Analysis of Thiotraniliprole in Plant Tissues

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Introduction

Thiotraniliprole is a novel diamide insecticide effective against a variety of chewing and sucking insect pests in agricultural crops. To ensure food safety and adhere to regulatory limits, it is essential to monitor its residue levels in plant-based products. This document provides a detailed application note and protocol for the extraction, cleanup, and quantification of Thiotraniliprole residues in various plant tissues. The methodology is primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which offers a simple, rapid, and efficient approach for pesticide residue analysis.[1][2][3] The final determination of Thiotraniliprole is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC), providing high selectivity and sensitivity.[1][4]

Target Audience

This document is intended for researchers, scientists, and professionals involved in pesticide residue analysis, food safety, and drug development.

Experimental Protocols

1. Sample Collection and Homogenization

Proper sample collection is crucial for obtaining representative analytical results.

Methodological & Application





- Sampling: Collect samples from various parts of the plant, such as leaves, fruits, and stems, depending on the scope of the study. If assessing a field, collect samples from different locations to ensure a representative composite sample.[5][6]
- Preparation: Upon collection, remove any soil or debris from the plant material. A soft brush can be used, or if necessary, a brief rinse with distilled water followed by air drying.[6][7] Do not prolong washing to avoid leaching of residues.
- Homogenization: Weigh a representative portion (typically 10-15 g) of the plant tissue.[1] For
 dry samples, rehydrate by adding a suitable amount of deionized water. Homogenize the
 sample using a high-speed blender until a uniform consistency is achieved.[1]
- 2. Extraction: Modified QuEChERS Protocol

The QuEChERS method is a popular technique for extracting pesticide residues from food matrices due to its simplicity, speed, and low solvent consumption.[1][3]

- Step 1: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[1]
- Step 2: Add 10 mL of acetonitrile to the tube.[1]
- Step 3: Add QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[1] Acetate or citrate buffers can also be used depending on the specific method (AOAC or European standard).[3]
- Step 4: Tightly cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.[1]
- Step 5: Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes to separate
 the organic (acetonitrile) layer from the aqueous and solid phases.[1]
- 3. Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

The cleanup step is essential for removing interfering matrix components such as pigments, sugars, and fatty acids, which can affect the accuracy and precision of the analysis.



- Step 1: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.[1]
- Step 2: The d-SPE tube should contain a mixture of sorbents tailored to the matrix. A
 general-purpose combination includes 150 mg of anhydrous MgSO₄ (to remove residual
 water) and 50 mg of Primary Secondary Amine (PSA) (to remove organic acids, sugars, and
 fatty acids).[1]
 - For highly pigmented samples (e.g., leafy greens), add 50 mg of Graphitized Carbon Black (GCB).
 - For samples with high fat content, include 50 mg of C18 sorbent.[1]
- Step 3: Vortex the d-SPE tube for 30 seconds.
- Step 4: Centrifuge at ≥5000 rcf for 2 minutes.[1]
- 4. Final Extract Preparation and Analysis
- Step 1: Take an aliquot of the cleaned supernatant from the d-SPE tube.
- Step 2: Filter the extract through a 0.22 μm syringe filter into an autosampler vial.[1]
- Step 3: The sample is now ready for injection into the HPLC-MS/MS or UHPLC system for analysis.[1][4]

Data Presentation

The following table summarizes typical quantitative data for the analysis of **Thiotraniliprole** and similar diamide pesticides in plant tissues.

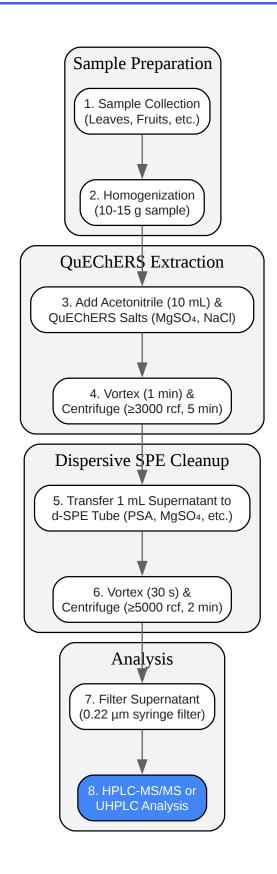


Parameter	Value	Matrix	Analytical Method	Reference
Linearity Range	0.005 - 1 mg/L	Rice	HPLC/MS	[2]
Linearity Range	0.05 - 1.00 μg/g	Tomato	Not Specified	[8]
Correlation Coefficient (R²)	> 0.99	Rice	HPLC/MS	[2]
Correlation Coefficient (R²)	> 0.99	Tomato	Not Specified	[8]
Limit of Detection (LOD)	0.01 μg/ml	Maize	RP-HPLC	[9][10]
Limit of Quantification (LOQ)	0.05 μg/ml	Maize	RP-HPLC	[9][10]
Recovery	78.28 - 104.77%	Tomato	Not Specified	[8]

Mandatory Visualization

Experimental Workflow for **Thiotraniliprole** Analysis





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Caption: Workflow for **Thiotraniliprole** analysis in plant tissues.



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